Thioacetic acid S-azetidin-3-YL ester
Overview
Description
Thioacetic acid S-azetidin-3-YL ester is a chemical compound with the CAS Number: 886615-18-5 . Its IUPAC name is S-(3-azetidinyl) ethanethioate . The compound has a molecular weight of 131.2 .
Molecular Structure Analysis
The InChI code for Thioacetic acid S-azetidin-3-YL ester is 1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 . This code represents the molecular structure of the compound.It should be stored at temperatures between 0-8 degrees Celsius .
Scientific Research Applications
Antimicrobial Activity : S. Woulfe and M. Miller (1985) synthesized substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which showed significant activity predominantly against Gram-negative bacteria, indicating potential use in antibiotic development (Woulfe & Miller, 1985).
Molecular Electronics : A study by G. Ashwell, R. Hamilton, and L. High (2003) demonstrated that Thioacetic acid S-(10-{4-[2-cyano-2-(4-dicyanomethylenecyclohexa-2,5-dienylidene)ethylidene]-4H-quinolin-1-yl}decyl) ester forms self-assembled monolayers on gold. These films exhibited asymmetric current-voltage characteristics, indicative of molecular rectification, which has implications in the field of molecular electronics (Ashwell, Hamilton, & High, 2003).
Synthetic Chemistry : The work by Alexander Fawcett et al. (2019) describes a method for the synthesis of azetidines, important in medicinal chemistry, using a strain-release-driven homologation of boronic esters. This method highlights the versatility of Thioacetic acid S-azetidin-3-YL ester in constructing complex molecular architectures (Fawcett et al., 2019).
Drug Discovery and Development : A study by J. Podlech and D. Seebach (1995) reported the synthesis of azetidin-3-ones from L-amino acids and their reactions with nucleophiles. This approach is significant for the development of novel peptidomimetics and drug discovery (Podlech & Seebach, 1995).
Biological Sensors : Jun-Hoe Cha et al. (2003) developed an electrochemical hybridization sensor using a polymer derived from Thioacetic acid S-azetidin-3-YL ester. This innovation in biosensor technology could have broad applications in biomedical and environmental monitoring (Cha et al., 2003).
Safety And Hazards
properties
IUPAC Name |
S-(azetidin-3-yl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDPQMLGLORYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioacetic acid S-azetidin-3-YL ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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